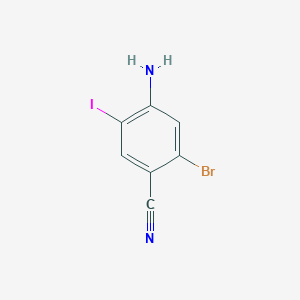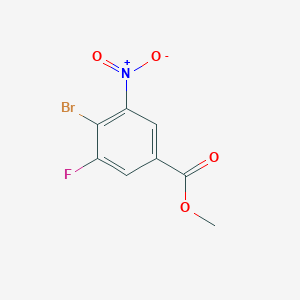
4-Amino-2-bromo-5-iodobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-bromo-5-iodobenzonitrile is an organic compound with the molecular formula C7H4BrIN2. It is a derivative of benzonitrile, featuring amino, bromo, and iodo substituents on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-bromo-5-iodobenzonitrile typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and iodination of 4-aminobenzonitrile. The reaction conditions often include the use of bromine and iodine reagents in the presence of catalysts and solvents to facilitate the halogenation process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-bromo-5-iodobenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromo and iodo groups can be substituted with other functional groups using reagents like organometallic compounds.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Uses palladium catalysts and boronic acids under mild conditions.
Stille Coupling: Involves the use of organotin reagents and palladium catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while substitution reactions can yield various substituted benzonitriles .
Scientific Research Applications
4-Amino-2-bromo-5-iodobenzonitrile has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical intermediates and active compounds.
Material Science: It is involved in the synthesis of heterocycles and liquid crystals, which have applications in electronic devices.
Mechanism of Action
The mechanism of action of 4-Amino-2-bromo-5-iodobenzonitrile is primarily related to its ability to participate in various chemical reactions. The presence of amino, bromo, and iodo groups allows it to interact with different molecular targets and pathways. For example, in coupling reactions, the halogen atoms facilitate the formation of new carbon-carbon bonds through palladium-catalyzed processes .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromobenzonitrile: Similar structure but lacks the iodine substituent.
4-Amino-3-bromoquinoline: Contains a quinoline ring instead of a benzene ring.
4-Aminobenzonitrile: Lacks both bromo and iodo substituents.
Uniqueness
4-Amino-2-bromo-5-iodobenzonitrile is unique due to the presence of both bromo and iodo substituents, which enhance its reactivity and versatility in chemical synthesis. This makes it a valuable compound for developing new materials and pharmaceuticals .
Properties
Molecular Formula |
C7H4BrIN2 |
|---|---|
Molecular Weight |
322.93 g/mol |
IUPAC Name |
4-amino-2-bromo-5-iodobenzonitrile |
InChI |
InChI=1S/C7H4BrIN2/c8-5-2-7(11)6(9)1-4(5)3-10/h1-2H,11H2 |
InChI Key |
BWWMOKGTLXZLCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1I)N)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[[2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12101289.png)




![8-Cyclopropyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B12101318.png)




